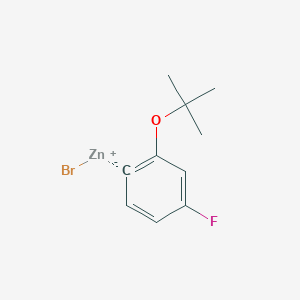
(2-t-Butoxy-4-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butoxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the tert-butoxy and fluorophenyl groups imparts unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-4-fluorophenyl)zinc bromide typically involves the reaction of (2-tert-butoxy-4-fluorophenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2-tert-butoxy-4-fluorophenyl) bromide+Zn→(2-tert-butoxy-4-fluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-4-fluorophenyl)zinc bromide involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is typically conducted at controlled temperatures to optimize yield and purity. The product is then purified through distillation or crystallization and stored in tetrahydrofuran to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-4-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Carbonyl Compounds: For addition reactions.
Major Products Formed
Biaryl Compounds: Formed in cross-coupling reactions.
Substituted Phenyl Compounds: Formed in substitution reactions.
Alcohols: Formed in addition reactions with carbonyl compounds.
Scientific Research Applications
(2-tert-butoxy-4-fluorophenyl)zinc bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through medicinal chemistry.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-butoxy-4-fluorophenyl)zinc bromide involves the transfer of the (2-tert-butoxy-4-fluorophenyl) group to an electrophilic partner. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (2-tert-butoxy-2-oxo-ethyl)zinc bromide
- (2-tert-butoxy-4,5-difluorophenyl)zinc bromide
Uniqueness
(2-tert-butoxy-4-fluorophenyl)zinc bromide is unique due to the presence of both the tert-butoxy and fluorophenyl groups, which impart distinct reactivity and selectivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h4-5,7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
YAANOBXJHSDHNO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
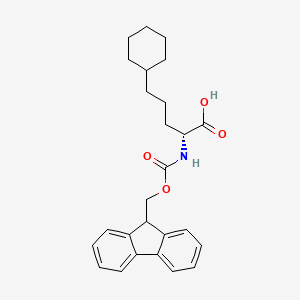
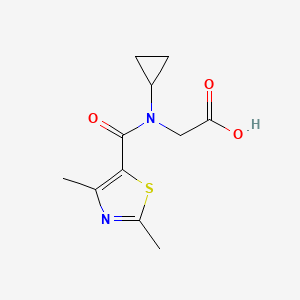
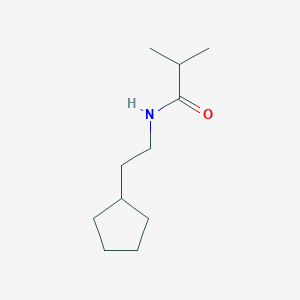
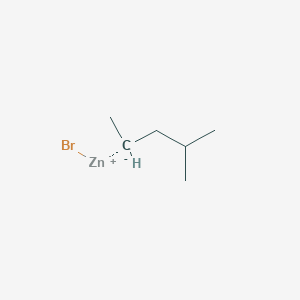
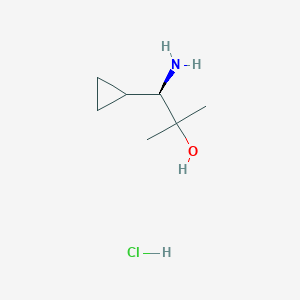
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


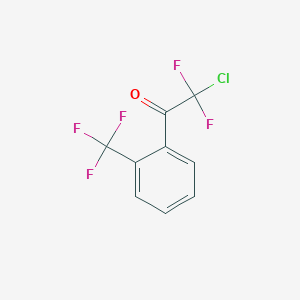
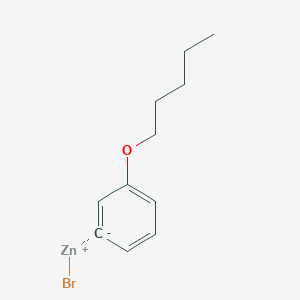
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
